molecular formula C32H37NO2 B13737444 1-(p-Dodecylanilino)anthraquinone CAS No. 42887-26-3

1-(p-Dodecylanilino)anthraquinone

Cat. No.: B13737444
CAS No.: 42887-26-3
M. Wt: 467.6 g/mol
InChI Key: CXBWUYBJZCGEOL-UHFFFAOYSA-N
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Description

1-(p-Dodecylanilino)anthraquinone (CAS: 42887-26-3) is a substituted anthraquinone derivative with the molecular formula C₃₂H₃₇NO₂. Its structure consists of an anthraquinone core functionalized at the 1-position with a p-dodecylanilino group (–NH–C₆H₄–C₁₂H₂₅).

Properties

CAS No.

42887-26-3

Molecular Formula

C32H37NO2

Molecular Weight

467.6 g/mol

IUPAC Name

1-(4-dodecylanilino)anthracene-9,10-dione

InChI

InChI=1S/C32H37NO2/c1-2-3-4-5-6-7-8-9-10-11-15-24-20-22-25(23-21-24)33-29-19-14-18-28-30(29)32(35)27-17-13-12-16-26(27)31(28)34/h12-14,16-23,33H,2-11,15H2,1H3

InChI Key

CXBWUYBJZCGEOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(p-Dodecylanilino)anthraquinone can be synthesized through several methods. One common approach involves the reaction of anthraquinone with p-dodecylaniline under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C). The mixture is heated to a temperature of around 150°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves continuous-flow methods to ensure high yield and efficiency. The process includes the ammonolysis of 1-nitroanthraquinone at elevated temperatures, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(p-Dodecylanilino)anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(p-Dodecylanilino)anthraquinone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Molecular Geometry and Planarity

The anthraquinone skeleton generally exhibits planarity, but substituents significantly distort this geometry. For instance:

  • 1-(Piperidin-1-yl)-9,10-anthraquinone and 1-[methyl(phenyl)amino]anthraquinone show deviations in planarity due to steric hindrance from cyclic or aromatic substituents .
  • 1-(p-Dodecylanilino)anthraquinone likely exhibits similar distortion, with the bulky dodecyl chain exacerbating non-planar geometry. This contrasts with simpler derivatives like 1-aminoanthraquinone, which retains greater planarity .

Table 1: Substituent Effects on Anthraquinone Planarity

Compound Substituent Type Planarity Deviation Reference
This compound Long alkyl chain High
1-(Piperidin-1-yl)-9,10-anthraquinone Cyclic amine Moderate
1-[Methyl(phenyl)amino]anthraquinone Aromatic amine Moderate
1-Aminoanthraquinone Simple amine Low
Electronic Properties and Basicity

Substituents critically influence anthraquinone basicity and redox behavior:

  • 1-(Diethylamino)anthraquinone is the strongest base among amino-substituted derivatives in acetonitrile (pKₐ ≈ 10.2), attributed to electron-donating alkyl groups stabilizing the protonated form .
  • This compound is expected to exhibit lower basicity than diethylamino derivatives due to reduced electron donation from the aromatic anilino group. However, its long alkyl chain may enhance solubility in non-polar media .

Table 2: Basicity and Redox Behavior of Selected Derivatives

Compound Basicity (pKₐ in MeCN) Reduction Mechanism Reference
1-(Diethylamino)anthraquinone ~10.2 ECE mechanism*
1-(Ethylamino)anthraquinone ~8.5 EE mechanism†
1-Aminoanthraquinone ~7.1 EE mechanism†
This compound Estimated <8.5 Not reported

*ECE: Electrochemical-Chemical-Electrochemical (coupled with side reactions).
†EE: Two-step electron transfer without chemical steps.

Stability and Reactivity
  • Electrochemical Stability: Aminoanthraquinones with branched alkyl chains (e.g., diethylamino) show higher stability against hydrolysis compared to linear chains. The dodecylanilino group’s linear structure may render it susceptible to oxidative degradation .
  • Aromaticity and Electron Density: Substitution reduces aromaticity in the anthraquinone core, as seen in anthrone derivatives. The dodecylanilino group likely delocalizes electron density, altering redox potentials .

Biological Activity

1-(p-Dodecylanilino)anthraquinone is characterized by its anthraquinone backbone, which is modified by a dodecyl group attached to an aniline moiety. This structural modification influences its solubility and biological interactions.

PropertyValue
Molecular FormulaC32H37NO2
Molecular Weight485.65 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.

Table 2: Biological Activities

Activity TypeEffectivenessReference
AnticancerInduces apoptosis
AntimicrobialBroad-spectrum

Study 1: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability at concentrations above 10 µM.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The results showed that this compound inhibited bacterial growth with an MIC (minimum inhibitory concentration) of 50 µg/mL, demonstrating its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity.
  • Inhibition of Enzymatic Activity : It may also inhibit specific enzymes involved in cellular metabolism, further contributing to its antimicrobial effects.

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